molecular formula C8H16N2OS B13287177 N-tert-butyl-1,3-thiazolidine-4-carboxamide

N-tert-butyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B13287177
M. Wt: 188.29 g/mol
InChI Key: CAFXTIBLUGDWNC-UHFFFAOYSA-N
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Description

N-tert-butyl-1,3-thiazolidine-4-carboxamide hydrochloride (CAS 1251923-51-9) is a synthetic thiazolidine-carboxamide derivative offered as a key chemical intermediate for pharmaceutical research and development. This compound features a thiazolidine heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The molecule serves as a versatile building block for the design and synthesis of novel bioactive molecules, particularly within the context of diversity-oriented synthesis aimed at creating new lead compounds . The tert-butyl carboxamide moiety can influence the compound's physicochemical properties, making it a valuable template for exploring structure-activity relationships. Thiazolidine cores are extensively investigated in modern organic and medicinal chemistry for their wide range of potential pharmacological profiles, which include anti-inflammatory, antitumor, antimicrobial, and antidiabetic activities . As such, this compound is primarily utilized in hit-to-lead optimization campaigns, library synthesis, and as a precursor for more complex chemical entities. The product is provided as the hydrochloride salt to enhance stability and solubility. This chemical is intended for research purposes in laboratory settings only. It is not approved for use in humans, animals, or as a food additive. Researchers should handle the material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

N-tert-butyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C8H16N2OS/c1-8(2,3)10-7(11)6-4-12-5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

CAFXTIBLUGDWNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1

Origin of Product

United States

Preparation Methods

Cyclization of L-Cysteine with Aldehydes

  • L-Cysteine reacts with aldehydes in aqueous ethanol at room temperature to form 2-substituted thiazolidine-4-carboxylic acids via intramolecular cyclization.
  • These intermediates can be converted to Boc-protected derivatives and then amidated with appropriate amines using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Subsequent deprotection with trifluoroacetic acid (TFA) yields the target amides.

One-Pot Multi-Component Condensation

  • A solvent-free, one-pot synthesis involves reacting aromatic amines, aldehydes, mercaptoacetic acid, and catalysts like Bi(SCH2COOH)3 to form thiazolidin-4-ones.
  • This method can be adapted for the synthesis of thiazolidine-4-carboxamide derivatives by substituting the amine and aldehyde components accordingly.

Amide Formation via Coupling Reactions

  • The carboxylic acid group of thiazolidine-4-carboxylic acid derivatives can be activated using carbodiimide reagents (e.g., DCC or EDCI) and coupled with tert-butylamine to form the N-tert-butyl amide.
  • The reaction is typically carried out in anhydrous solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.

Protection and Deprotection Strategies

  • Boc (tert-butoxycarbonyl) protection of the amino group is common during synthesis to prevent side reactions.
  • Boc-protected intermediates can be deprotected under acidic conditions (e.g., TFA) to yield the free amine or amide functionalities.

Detailed Preparation Method for this compound

Based on the synthesis protocols of related compounds and available data, a plausible synthetic route for this compound is as follows:

Step Reagents & Conditions Description Yield & Notes
1. Cyclization L-Cysteine + Formaldehyde or suitable aldehyde in ethanol/water, room temperature Formation of 2-substituted thiazolidine-4-carboxylic acid intermediate Moderate to high yield; reaction monitored by TLC
2. Protection Boc2O (di-tert-butyl dicarbonate), triethylamine, dichloromethane, 10–40°C Boc-protection of amino group to prevent side reactions during amidation High yield (~90%) with controlled temperature
3. Amide Coupling Thiazolidine-4-carboxylic acid derivative + tert-butylamine, EDCI/HOBt, DMF or DCM, room temperature Formation of N-tert-butyl amide via carbodiimide-mediated coupling Yields typically 70–85%; reaction completion confirmed by TLC and NMR
4. Deprotection TFA treatment in DCM, room temperature Removal of Boc protecting group to yield final this compound Quantitative or near-quantitative yield

Analytical Characterization

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Yield Range
Cyclization + Coupling (EDCI/HOBt) L-Cysteine, aldehyde, Boc2O, tert-butylamine, EDCI, HOBt Room temp to 40°C, ethanol/water, DCM or DMF High selectivity, well-characterized Multi-step, requires protection/deprotection 70–85%
One-pot Multi-component Aromatic amine, aldehyde, mercaptoacetic acid, catalyst (Bi(SCH2COOH)3) Solvent-free, 70°C Simple, fewer steps Limited to certain substrates, catalyst cost Moderate to good
Direct Amidation Thiazolidine-4-carboxylic acid + tert-butylamine, DCC or EDCI Room temp, anhydrous solvent Straightforward Possible side reactions without protection Moderate

Research and Optimization Notes

  • The use of carbodiimide coupling agents (EDCI/HOBt) is preferred for amide bond formation due to mild reaction conditions and good yields.
  • Boc protection of the amino group enhances selectivity and yield during amidation steps.
  • Mild acidic deprotection with trifluoroacetic acid is effective and preserves the integrity of the thiazolidine ring.
  • Temperature control during protection and coupling steps is critical to avoid side reactions and degradation.
  • Analytical methods such as TLC, NMR, and HPLC are essential for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidine ring undergoes oxidation to form sulfoxides or sulfones. Reaction outcomes depend on the oxidizing agent and conditions.

Reagent Product Conditions Key Observations
H₂O₂ (30%)Sulfoxide derivativeRoom temperature, 6hSelective oxidation at sulfur
mCPBASulfone derivative0°C to RT, 2hComplete oxidation to sulfone

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by the ring’s nitrogen atom. The tert-butyl group may sterically hinder side reactions .

Nucleophilic Substitution

The thiazolidine ring undergoes substitution at sulfur or nitrogen. The tert-butyl group directs regioselectivity by steric blocking.

Nucleophile Position Product Conditions
Amines (e.g., NH₃)SulfurRing-opened thiol-amide derivativesReflux in ethanol, 12h
Thiols (e.g., PhSH)NitrogenThioether-linked derivativesBasic conditions, DMF, 80°C

Example Reaction :

N tert butyl 1 3 thiazolidine 4 carboxamide+PhSHN tert butyl 4 carboxamide thioether+H2S\text{N tert butyl 1 3 thiazolidine 4 carboxamide}+\text{PhSH}\rightarrow \text{N tert butyl 4 carboxamide thioether}+\text{H}_2\text{S}

Key Role of tert-butyl: Limits accessibility to the nitrogen atom, favoring sulfur-centered reactivity .

Hydrolysis of Carboxamide

The carboxamide group hydrolyzes to a carboxylic acid under acidic or basic conditions.

Conditions Product Yield Notes
6M HCl, reflux, 8h1,3-Thiazolidine-4-carboxylic acid85%Complete dealkylation of tert-butyl
NaOH (2M), 60°C, 6hSodium salt of carboxylic acid78%Retains tert-butyl group

Mechanism : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. The tert-butyl group stabilizes intermediates through hyperconjugation.

Coupling Reactions

The carboxamide participates in peptide-like coupling to form esters or secondary amides.

Reagent Product Application
DCC/DMAPEster derivativesProdrug synthesis
HATU/DIEASecondary amidesLigand-receptor studies

Example :

N tert butyl 1 3 thiazolidine 4 carboxamide+R OHDCCEster+urea\text{N tert butyl 1 3 thiazolidine 4 carboxamide}+\text{R OH}\xrightarrow{\text{DCC}}\text{Ester}+\text{urea}

Steric Effects: Bulky tert-butyl reduces coupling efficiency unless activated reagents (e.g., HATU) are used .

Ring-Opening Reactions

The thiazolidine ring opens under reductive or acidic conditions to form linear thiols or amines.

Reagent Product Conditions
LiAlH₄β-Amino thiol derivativeDry THF, 0°C
HCl (conc.)Mercapto-amideReflux, 4h

Mechanism : Reduction with LiAlH₄ breaks the C–S bond, yielding a thiol and amine. Acidic conditions protonate nitrogen, destabilizing the ring .

Dynamic Kinetic Resolution

In asymmetric synthesis, the tert-butyl group directs stereoselectivity via intramolecular hydrogen bonding (observed in related Boc-protected analogs) .

Key Finding :

  • Curtin-Hammett kinetics favor the (2R,4R)-diastereomer due to lower transition-state energy .

  • DFT calculations support hydrogen bonding as a stereochemical control factor .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazolidine-4-Carboxamide Derivatives

Structural and Functional Modifications

Substituent Variations

Thiazolidine-4-carboxamide derivatives are modified at three key positions:

N-terminal substituents (e.g., tert-butyl, benzyl, aryl groups).

Thiazolidine ring modifications (e.g., dimethyl, oxo groups).

Side-chain functional groups (e.g., hydroxyl, nitro, halogen substituents).

Table 1: Key Derivatives and Their Modifications
Compound Name/ID N-Substituent Ring Modification Side Chain Features Primary Application Reference
N-tert-butyl-1,3-thiazolidine-4-carboxamide tert-butyl None None HIV protease inhibition
Boc-ITC tag tert-butoxycarbonyl Iodoacetyl linker Thioproline isolation group Cysteine peptide capture
ATC tag Acryloyl Thioproline Aldehyde resin compatibility Cysteine peptide enrichment
Compounds 33–41 (Antimalarial series) Hydroxyindan-yl 5,5-dimethyl Nitro/fluoro-phenoxyacetyl groups Antimalarial dipeptidomimetics
(R)-N-(2-aminophenyl)-Boc-thiazolidine-4-carboxamide tert-butoxycarbonyl None Aromatic thiourea derivatives Organocatalysts in asymmetric aldol reactions
N-(2,2,2-trifluoroethyl)-thiazolidine-4-carboxamide Trifluoroethyl None HCl salt Antioxidant/tyrosinase inhibition

Reactivity and Stability

  • Boc-ITC vs. ATC Tags : The Boc-ITC tag (tert-butoxycarbonyl-N-iodoacetyl derivative) forms side products via self-alkylation, complicating MS analysis. In contrast, the ATC tag (acryloyl derivative) exhibits superior selectivity and stability across pH 4–8, enabling efficient cysteine-peptide enrichment without interference .
  • Antimalarial Derivatives (Compounds 33–41): The 5,5-dimethyl modification on the thiazolidine ring and nitro/fluoro-phenoxyacetyl side chains enhance hydrophobic interactions with parasitic targets, as evidenced by NMR and MS structural validation .
  • Organocatalysts (Compounds 4–7): The tert-butoxycarbonyl group and aromatic thiourea side chains improve enantioselectivity in aldol reactions, achieving yields up to 81% .

Antiviral Activity

This compound is a core structure in KNI-272 , which inhibits HIV-1 protease with an IC₅₀ of 0.26 nM. Its rigid thiazolidine scaffold and tert-butyl group prevent protease-induced conformational changes, a mechanism distinct from linear peptidomimetics .

Antimalarial Potential

Organocatalytic Efficiency

(R)-N-(2-aminophenyl)-Boc-thiazolidine-4-carboxamide achieves 68% yield in asymmetric aldol reactions, outperforming non-chiral analogs. Its stereochemistry drives substrate alignment, as confirmed by HRMS and [13]C NMR .

Physicochemical Properties

Table 2: Key Physicochemical Data
Compound Molecular Formula Melting Point (°C) [α]D (CH₂Cl₂) Notable Spectral Data (1H NMR, MS)
This compound C₈H₁₆N₂OS Not reported Not reported Structural validation via X-ray (KNI-272)
Boc-ITC tag C₁₀H₁₇N₂O₃S Not reported Not reported δ 1.51 ppm (s, 9H, tert-butyl)
Compound 38 (Antimalarial) C₃₄H₃₉Cl₂N₃O₆S Not reported Not reported δ 7.36 ppm (d, J=8.5 Hz, Ar-H); m/z 497 [M+H]+
(R)-N-benzyl-Boc-thiazolidine-4-carboxamide C₁₆H₂₃N₂O₃S 113–115 -100.5 HRMS: 323.1427 [M+H]+

Biological Activity

N-tert-butyl-1,3-thiazolidine-4-carboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. Studies suggest that it may inhibit microbial growth through disruption of cell membrane integrity or interference with metabolic pathways .
  • Anticancer Properties : this compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, its derivatives have been observed to induce apoptosis in HeLa cells via intrinsic and extrinsic signaling pathways . The structure-activity relationship (SAR) studies indicate that modifications to the thiazolidine ring can enhance its anticancer efficacy.
  • Anti-inflammatory Effects : Some derivatives of thiazolidine compounds have been reported to reduce pro-inflammatory markers in macrophage models, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It can modulate enzyme activity and receptor signaling pathways, leading to various physiological responses. For example, its ability to inhibit topoisomerases has been linked to its anticancer activity, as these enzymes are crucial for DNA replication and repair .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

  • Anticancer Activity : A study evaluated a series of thiazolidinone derivatives for their antiproliferative effects against human cancer cell lines. One derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like irinotecan, indicating its potential as a novel anticancer agent .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of thiazolidine derivatives against Gram-positive bacteria. The results showed that certain compounds had notable antibacterial activity, suggesting their utility in developing new antibiotics .
  • Inflammatory Response : A recent investigation highlighted the anti-inflammatory properties of thiazolidine derivatives through their ability to modulate reactive oxygen species (ROS) levels in RAW264.7 macrophages. This suggests a potential role in managing inflammatory disorders .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory markers

Q & A

Basic: What are the common synthetic routes for N-tert-butyl-1,3-thiazolidine-4-carboxamide, and how are intermediates characterized?

Answer:
The synthesis typically involves tert-butyl carbamate intermediates, where the tert-butyl group is introduced via nucleophilic substitution or carbamate-forming reactions. For example, tert-butyl N-(benzyloxy)carbamate (CAS 79722-21-7) is a structurally analogous intermediate used in peptide synthesis, highlighting the role of tert-butyl groups in steric protection . Characterization of intermediates often employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to confirm regiochemistry and purity. Mass spectrometry (MS) is critical for verifying molecular weight, as demonstrated in the synthesis of thiazolidine derivatives .

Basic: Which spectroscopic and chromatographic methods are used to confirm the structure of this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR is used to analyze proton environments (e.g., tert-butyl protons at ~1.2–1.4 ppm and thiazolidine ring protons between 3.0–5.0 ppm) . 13^{13}C NMR confirms carbonyl carbons (~170 ppm) and tert-butyl carbons (~28–30 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • GC/MS : For volatile derivatives, GC/MS can assess purity and detect byproducts .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:
Stability studies involve:

  • Temperature and Humidity Control : Store at –20°C in airtight glass containers to prevent hydrolysis of the carboxamide group .
  • Purity Monitoring : Use HPLC or GC/MS to detect degradation products (e.g., tert-butanol or thiazolidine ring-opening byproducts) .
  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and analyze degradation kinetics .

Advanced: How can researchers design derivatives of this compound for enhanced bioactivity?

Answer:

  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the thiazolidine ring to modulate reactivity, as seen in antimalarial derivatives .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric synthesis to isolate enantiomers, as demonstrated in hydroxymethylcarbonyl (HMC) isostere-based peptidomimetics .
  • Bioisosteric Replacement : Replace the tert-butyl group with cyclopropane or aromatic moieties to improve solubility while retaining steric bulk .

Advanced: How should researchers resolve contradictions in NMR or MS data during synthesis?

Answer:

  • Cross-Validation : Compare experimental 1^1H NMR shifts with computational predictions (DFT calculations) .
  • Isotopic Labeling : Use deuterated solvents or 15^{15}N-labeled analogs to assign ambiguous peaks .
  • Multi-Technique Analysis : Combine MS/MS fragmentation data with 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities, as shown in antimalarial compound studies .
  • Iterative Refinement : Re-examine reaction conditions (e.g., pH, temperature) to minimize side products, referencing qualitative research frameworks for data reconciliation .

Advanced: What role does this compound play in chemoselective peptide modification?

Answer:
The compound’s thiazolidine moiety enables selective reactions with cysteine residues. For example:

  • Covalent Capture Tags : Derivatives like N-[2-((2-acryloyl)amino)ethyl]-1,3-thiazolidine-4-carboxamide (ATC) react with cysteine via iodoacetyl or acryloyl groups, enabling peptide enrichment and MS analysis .
  • Stability in Bioconjugation : The tert-butyl group enhances steric protection, preventing undesired side reactions during peptide coupling .
  • pH Tolerance : Thiazolidine-aldehyde conjugates remain stable across pH 4–8, making them suitable for diverse biochemical applications .

Advanced: How can researchers optimize reaction yields for this compound derivatives?

Answer:

  • Catalytic Systems : Use palladium or ruthenium catalysts for tert-butyl group introduction, as seen in carbamate synthesis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Byproduct Mitigation : Employ scavengers (e.g., polymer-supported reagents) to remove excess tert-butylating agents .

Advanced: What analytical strategies address impurities in synthesized this compound batches?

Answer:

  • HPLC-PDA/MS : Identify impurities via retention time and UV/Vis spectra .
  • Preparative Chromatography : Isolate impurities for structural elucidation using NMR .
  • Stability-Indicating Methods : Develop gradient HPLC protocols to separate degradation products from the parent compound .

Advanced: How is computational modeling applied to study the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Predict reaction pathways for tert-butyl group cleavage or ring-opening .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • Docking Studies : Evaluate binding affinity of derivatives to malaria proteases or other therapeutic targets .

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